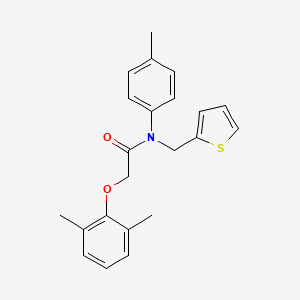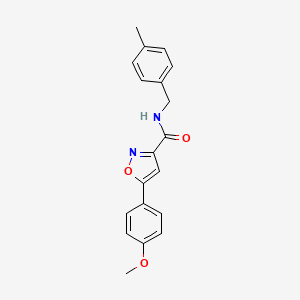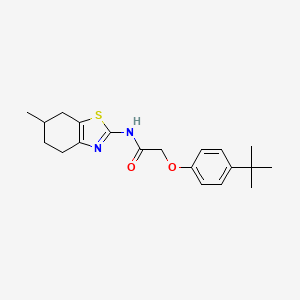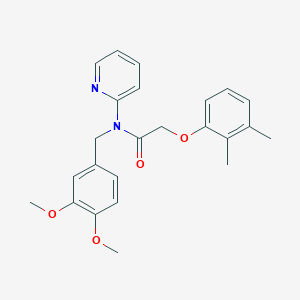![molecular formula C16H23N3O3 B11355802 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B11355802.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylamino group. The nitrobenzamide moiety is then attached through a series of reactions that may include nitration, amidation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as NMR and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide include:
- 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H23N3O3/c1-18(2)16(10-6-3-7-11-16)12-17-15(20)13-8-4-5-9-14(13)19(21)22/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,17,20) |
InChI Key |
KKBWLSGLUJVUFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11355721.png)


![N-(3,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355728.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11355754.png)
![N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11355772.png)



![2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11355792.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B11355801.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11355809.png)
![N-(4-ethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355812.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbenzamide](/img/structure/B11355814.png)
